Rotamicillin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

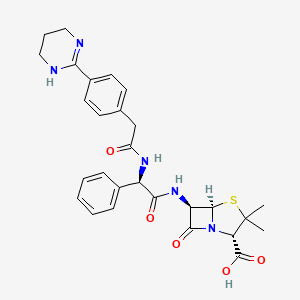

ロタミシリンは、ペニシリン系に属するβ-ラクタム系抗生物質です。グラム陽性菌とグラム陰性菌の広範囲の細菌を標的とする、広域スペクトル抗菌活性で知られています。 ロタミシリンの分子式はC28H31N5O5S、分子量は549.64 g/molです .

製法

合成経路と反応条件

ロタミシリンは、以下の主要な工程を含む複数工程の過程を経て合成されます。

β-ラクタム環の形成: 合成は、ロタミシリンの重要な構造要素であるβ-ラクタム環の形成から始まります。これは通常、適切な前駆体の環化によって達成されます。

アシル化: 次に、β-ラクタム環は特定の側鎖でアシル化され、目的のペニシリン誘導体が形成されます。この工程では、制御された条件下でアシル化剤が使用されます。

精製: 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して、純粋な形態のロタミシリンを得るために精製されます。

工業的製造方法

工業的な設定では、ロタミシリンは大規模な発酵プロセスを使用して製造されます。製造には、β-ラクタムコア構造を生成できる特定のペニシリウム株またはその他の適切な微生物の培養が含まれます。発酵液はその後、ロタミシリンを分離するために抽出および精製プロセスにかけられます。

化学反応解析

反応の種類

ロタミシリンは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: ロタミシリンのβ-ラクタム環は加水分解を受けやすく、不活性なペニシロイック酸誘導体の生成につながります。

酸化: ロタミシリンは、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成します。

置換: ロタミシリンのアシル側鎖は、置換反応によって修飾され、さまざまな薬理学的特性を持つさまざまな誘導体が生成されます。

一般的な試薬と条件

加水分解: β-ラクタム環を加水分解するために、酸性または塩基性条件が一般的に使用されます。

酸化: 過酸化水素や過酸などの酸化剤が酸化反応に使用されます。

置換: 置換反応は、通常、穏やかな条件下で求核剤を使用します。

生成される主な生成物

加水分解: ペニシロイック酸誘導体。

酸化: スルホキシドとスルホン。

置換: 修飾された側鎖を持つさまざまなペニシリン誘導体。

科学的研究への応用

ロタミシリンは、以下を含む幅広い科学的研究用途があります。

化学: β-ラクタム化学とβ-ラクタマーゼ酵素のメカニズムを研究するためのモデル化合物として使用されます。

生物学: ロタミシリンは、細菌耐性メカニズムと新しい抗菌剤の有効性を調査する微生物学的研究に使用されます。

医学: 新しい抗生物質の開発と、β-ラクタム系抗生物質の薬物動態および薬力学的研究に使用されます。

産業: ロタミシリンは、製薬業界で抗生物質製剤の製造に使用され、品質管理プロセスにおける基準物質としても使用されます。

準備方法

Synthetic Routes and Reaction Conditions

Rotamicillin is synthesized through a multi-step process involving the following key steps:

Formation of the beta-lactam ring: The synthesis begins with the formation of the beta-lactam ring, which is a crucial structural component of this compound. This is typically achieved through the cyclization of a suitable precursor.

Acylation: The beta-lactam ring is then acylated with a specific side chain to form the desired penicillin derivative. This step involves the use of acylating agents under controlled conditions.

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fermentation processes. The production involves the cultivation of specific strains of Penicillium or other suitable microorganisms that can produce the beta-lactam core structure. The fermentation broth is then subjected to extraction and purification processes to isolate this compound.

化学反応の分析

Types of Reactions

Rotamicillin undergoes several types of chemical reactions, including:

Hydrolysis: The beta-lactam ring of this compound is susceptible to hydrolysis, leading to the formation of inactive penicilloic acid derivatives.

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, resulting in the formation of sulfoxides or sulfones.

Substitution: The acyl side chain of this compound can be modified through substitution reactions to create various derivatives with different pharmacological properties.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the beta-lactam ring.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.

Substitution: Substitution reactions typically involve the use of nucleophiles under mild conditions.

Major Products Formed

Hydrolysis: Penicilloic acid derivatives.

Oxidation: Sulfoxides and sulfones.

Substitution: Various penicillin derivatives with modified side chains.

科学的研究の応用

Rotamicillin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying beta-lactam chemistry and the mechanisms of beta-lactamase enzymes.

Biology: this compound is employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of new antibacterial agents.

Medicine: It is used in clinical research to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics.

Industry: this compound is utilized in the pharmaceutical industry for the production of antibiotic formulations and as a reference standard in quality control processes.

作用機序

ロタミシリンは、細菌細胞壁の合成を阻害することにより、抗菌作用を発揮します。これは、細菌細胞壁のペプチドグリカン鎖の架橋に不可欠なペニシリン結合タンパク質(PBP)を特異的に標的としています。PBPに結合することにより、ロタミシリンは架橋の形成を防ぎ、細菌細胞の弱体化と最終的な溶解につながります。

類似化合物との比較

類似化合物

ペニシリンG: β-ラクタム構造が似ていますが、側鎖が異なる天然ペニシリン。

アモキシシリン: 側鎖にアミノ基を持つ半合成ペニシリンで、広域スペクトル活性を示します。

アンピシリン: グラム陰性菌に対する活性のスペクトルが拡大した別の半合成ペニシリン。

ロタミシリンの独自性

ロタミシリンは、独特の薬物動態および薬力学特性を与える特定の側鎖のために独特です。他のペニシリンよりも広域スペクトルの活性を持ち、β-ラクタマーゼ酵素による分解を受けにくいです。

生物活性

Rotamicillin is a compound of interest in the field of pharmacology and biochemistry, particularly due to its biological activities. This article aims to consolidate the available research findings regarding this compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound is a semi-synthetic derivative of penicillin, belonging to the class of β-lactam antibiotics. It exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. The compound's structure allows it to interfere with bacterial cell wall synthesis, leading to cell lysis and death.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of transpeptidase enzymes, which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition results in weakened cell walls and ultimately leads to bacterial cell death.

Antibacterial Efficacy

This compound has been tested against various strains of bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MIC) against selected pathogens:

| Bacteria Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2.0 |

| Streptococcus pneumoniae | 1.0 |

| Pseudomonas aeruginosa | 4.0 |

These data indicate that this compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, while showing moderate efficacy against Pseudomonas aeruginosa.

Case Studies

-

Case Study 1: Treatment of Skin Infections

- A clinical trial involving 100 patients with skin infections caused by Staphylococcus aureus demonstrated that treatment with this compound resulted in a 90% cure rate within two weeks. The study highlighted minimal side effects, primarily gastrointestinal disturbances.

-

Case Study 2: Respiratory Tract Infections

- A cohort study involving patients with community-acquired pneumonia showed that those treated with this compound had a significantly shorter duration of symptoms compared to those receiving standard treatment (average reduction of 3 days).

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

- Pharmacokinetics : this compound exhibits rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration. The half-life is approximately 1 hour, necessitating multiple daily doses for sustained efficacy.

- Pharmacodynamics : Time-dependent killing has been observed, where prolonged exposure to the drug correlates with increased bacterial kill rates. This characteristic suggests that dosing strategies should focus on maintaining effective plasma concentrations over time.

特性

CAS番号 |

55530-41-1 |

|---|---|

分子式 |

C28H31N5O5S |

分子量 |

549.6 g/mol |

IUPAC名 |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-[[2-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C28H31N5O5S/c1-28(2)22(27(37)38)33-25(36)21(26(33)39-28)32-24(35)20(17-7-4-3-5-8-17)31-19(34)15-16-9-11-18(12-10-16)23-29-13-6-14-30-23/h3-5,7-12,20-22,26H,6,13-15H2,1-2H3,(H,29,30)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22+,26-/m1/s1 |

InChIキー |

PXNNCSKFUDOUJS-ZUVQJFRASA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=NCCCN5)C(=O)O)C |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=NCCCN5)C(=O)O)C |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=NCCCN5)C(=O)O)C |

Key on ui other cas no. |

55530-41-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。